Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate
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Description
Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate is a chemical compound with the linear formula C17H13F3N2O3 . It has a molecular weight of 350.3 .
Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent .Scientific Research Applications
Synthesis of Trifluoromethylated Compounds
Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate plays a crucial role in the synthesis of trifluoromethylated compounds. For instance, it has been used in the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives via a one-pot three-component reaction. This process is significant for the development of related fluorinated fused heterocyclic compounds (Wang et al., 2012).
Catalysis and Annulation Processes
The compound is also instrumental in catalysis and annulation processes. For example, it acts as a 1,4-dipole synthon in the phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with significant regioselectivity (Zhu, Lan, & Kwon, 2003).
Formation of Furopyridines
This chemical is a key precursor in the synthesis of various furopyridines. For instance, a synthesis of furo[2,3-c]pyridine and its methyl derivatives from ethyl 3-hydroxyisonicotinate has been described using this compound. Such methodologies are vital for developing novel heterocyclic structures (Morita & Shiotani, 1986).
Synthesis of Spiro Compounds
Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate is also used in the synthesis of spiro compounds, such as the synthesis of substituted ethyl 2-amino-3-cyano-2',5-dioxo-5'-phenyl-1',2',5,7-tetrahydrospiro[furo[3,4-b]pyran-4,3'-pyrrole]-2'-carboxylates via one-pot reactions (Sal’nikova, Dmitriev, & Maslivets, 2017).
Antimicrobial Activity
Research has also explored its role in synthesizing compounds with potential antimicrobial activity. For instance, ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate was used to synthesize various compounds screened for antimicrobial activity, showcasing the potential of this compound in developing new antimicrobial agents (Ravindra, Vagdevi, & Vaidya, 2008).
Structural and Chemical Analysis
The compound is also used in structural and chemical analysis studies. For instance, the crystal structures of derivatives like Ethyl 3-amino-6-phenyl-4-tolylfuro[2,3-b]pyridine-2-carboxylate were optimized using semi-empirical methods, providing insights into the molecular interactions and electronic properties of these compounds (Jotani, 2015).
properties
IUPAC Name |
ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3/c1-2-24-16(23)14-13(21)12-10(17(18,19)20)8-11(22-15(12)25-14)9-6-4-3-5-7-9/h3-8H,2,21H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXBESBCKBNZFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)N=C(C=C2C(F)(F)F)C3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate | |
CAS RN |
160436-48-6 |
Source
|
Record name | ETHYL 3-AMINO-6-PHENYL-4-(TRIFLUOROMETHYL)FURO(2,3-B)PYRIDINE-2-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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